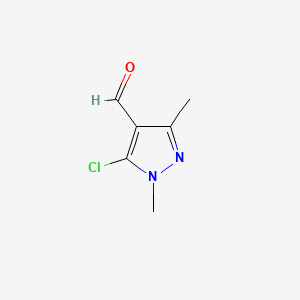

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1,3-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRSMNYUEXXEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380505 | |

| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27006-76-4 | |

| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1,3-dimethylpyrazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS number

An In-Depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 27006-76-4)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in the synthesis of high-value molecules within the agrochemical and pharmaceutical industries. Identified by its CAS number 27006-76-4, this compound serves as a versatile scaffold due to its unique substitution pattern and the reactivity of its aldehyde functional group. This document offers an in-depth exploration of its synthesis via the Vilsmeier-Haack reaction, detailed physicochemical and crystallographic characterization, key chemical transformations, and essential safety protocols. The content is tailored for researchers, chemists, and process development scientists, providing both the theoretical underpinnings and practical, field-proven methodologies required for its effective utilization.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrazole aldehyde that has garnered significant interest as a building block. Its precise structure and properties are fundamental to its application in complex synthetic pathways.

Chemical Structure

The molecular structure consists of a 1,3-dimethylpyrazole ring chlorinated at the 5-position and functionalized with a formyl (carbaldehyde) group at the 4-position.

Caption: Chemical Structure of the title compound.

Physicochemical and Crystallographic Data

The compound's physical state and structural parameters are critical for handling, reaction setup, and analytical characterization. The data presented below is compiled from supplier technical sheets and peer-reviewed crystallographic studies.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 27006-76-4 | [1] |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| Appearance | Off-white to yellow solid, powder, or crystal | [1] |

| Melting Point | 78-80 °C | |

| Boiling Point | 255.7 °C at 760 mmHg | |

| Crystal System | Orthorhombic | [3] |

| Cell Dimensions (Å) | a = 13.167, b = 6.463, c = 8.190 | [3] |

| Cell Volume (ų) | 696.9 | [3] |

The Vilsmeier-Haack Synthesis: Mechanism and Protocol

The most prevalent and efficient synthesis of this compound is the Vilsmeier-Haack reaction.[4] This reaction is a powerful method for the formylation of electron-rich heterocyclic compounds.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The success of this transformation hinges on two key stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates the carbonyl oxygen of N,N-dimethylformamide (DMF). This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5][6] This step is highly exothermic and requires careful temperature control to prevent reagent decomposition.

-

Electrophilic Attack: The electron-rich pyrazolone precursor attacks the electrophilic carbon of the Vilsmeier reagent. The subsequent collapse of the intermediate, followed by hydrolysis during aqueous workup, yields the final aldehyde product while simultaneously converting the hydroxyl group at the 5-position to a chloride.

Caption: Vilsmeier-Haack reaction logical pathway.

Detailed Experimental Protocol

This protocol is a synthesis of procedures reported in the literature, designed to be a self-validating and reproducible workflow.[3][7][8]

Materials:

-

1,3-dimethyl-5-pyrazolone (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3.0 - 4.0 eq)

-

N,N-Dimethylformamide (DMF) (acting as reagent and solvent)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Ice bath

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

Procedure:

-

Reagent Preparation (0 °C): In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add DMF. Cool the flask in an ice bath to 0 °C. Add POCl₃ dropwise to the DMF with vigorous stirring.

-

Causality: This slow, cold addition is critical to control the exothermic reaction that forms the Vilsmeier reagent, preventing thermal degradation and side reactions.[5]

-

-

Substrate Addition (0 °C to Room Temp): Once the POCl₃ addition is complete, continue stirring at 0 °C for 20-30 minutes. Then, add the 1,3-dimethyl-5-pyrazolone precursor portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction (Heating): After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100 °C. The reaction is typically maintained at this temperature for 4-7 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting pyrazolone spot indicates the reaction is nearing completion.

-

-

Workup (Quenching and Extraction): Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice or ice-cold water.

-

Causality: This step hydrolyzes the reaction intermediate to form the aldehyde and quenches any remaining reactive species.

-

-

Neutralization: Carefully neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the final product as an off-white or light yellow solid. A yield of approximately 60-70% is commonly reported.[7]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Crystallographic Analysis

Single-crystal X-ray diffraction provides definitive proof of structure. Studies show the molecule crystallizes in an orthorhombic system.[3] The crystal packing is stabilized by weak intermolecular C-H···O interactions and short Cl···N contacts of approximately 3.046 Å, which can influence the compound's solid-state properties.[2][9]

Anticipated Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO). Expected to be a sharp singlet.

-

δ ~3.8 ppm (s, 3H): N-methyl protons (N-CH₃).

-

δ ~2.5 ppm (s, 3H): C-methyl protons (C-CH₃).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~185 ppm: Aldehyde carbonyl carbon (CHO).

-

δ ~150-160 ppm: Ring carbons C3 and C5.

-

δ ~110 ppm: Ring carbon C4.

-

δ ~35 ppm: N-methyl carbon (N-CH₃).

-

δ ~15 ppm: C-methyl carbon (C-CH₃).

-

-

FT-IR (KBr, cm⁻¹):

-

~2820 & 2720 cm⁻¹: Characteristic C-H stretch of an aldehyde.

-

~1670-1690 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.

-

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate precisely because its functional groups offer multiple avenues for further elaboration.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. This transformation is a key step in the synthesis of certain fungicides. A common laboratory procedure involves oxidation using a suitable agent like potassium permanganate or, in a greener approach, catalytic oxidation.

Caption: Oxidation of the title compound.

Condensation and Reductive Amination

The electrophilic aldehyde is susceptible to nucleophilic attack, making it ideal for condensation reactions with amines, hydrazines, and active methylene compounds.[11] This reactivity allows for the construction of Schiff bases, hydrazones, and more complex heterocyclic systems, which are common motifs in drug discovery. Subsequent reduction of the C=N bond via reductive amination provides a route to various secondary and tertiary amines.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. Information is derived from available Safety Data Sheets (SDS).[1]

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Engineering controls like eyewash stations and safety showers should be readily accessible.[1]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend storage at 4°C under a nitrogen atmosphere to ensure long-term stability.

-

First Aid:

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

On Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

In Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

Conclusion

This compound is a high-utility synthetic intermediate whose value is derived from its straightforward and scalable synthesis via the Vilsmeier-Haack reaction. Its well-defined structure and predictable reactivity at the aldehyde and chloro-positions provide chemists with a robust platform for molecular elaboration. This guide has detailed the critical aspects of its synthesis, characterization, and safe handling, providing the necessary technical and causal insights for its successful application in research and development settings.

References

-

Shaaban, M. R., et al. Vilsmeier-Haack Synthesis of New Steroidal Pyrazoles. Bibliomed. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available from: [Link]

-

Çevik, U. A., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. Available from: [Link]

-

Stanovnik, B., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank. Available from: [Link]

-

Shen, Y. J., et al. (2011). This compound. ResearchGate. Available from: [Link]

-

Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2936. Available from: [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

-

Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. PubMed. Available from: [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. This compound | 27006-76-4 [chemicalbook.com]

- 8. This compound CAS#: 27006-76-4 [m.chemicalbook.com]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde molecular weight

An In-Depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. As a versatile intermediate, its strategic importance in the synthesis of agrochemicals and pharmaceuticals warrants a detailed examination of its properties, synthesis, and reactivity. This document moves beyond simple data presentation to offer field-proven insights into its handling and application, grounded in established chemical principles.

Core Physicochemical & Structural Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide spectrum of biological activities.[1][2] The presence of a chloro group at the C5 position and a carbaldehyde group at the C4 position makes it a highly reactive and versatile precursor for constructing more complex molecular architectures.[1][3][4]

Key Data Summary

The fundamental properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂O | [1][5] |

| Molecular Weight | 158.59 g/mol | [1][5][6] |

| CAS Number | 27006-76-4 | [5] |

| Appearance | White to light yellow crystalline powder | [6][7][8] |

| Melting Point | 78-79°C | [6] |

| Density | ~1.3 g/cm³ | [6] |

| InChI Key | SZRSMNYUEXXEBL-UHFFFAOYSA-N | [8] |

X-ray crystallography studies have confirmed the molecule's planar structure.[1][9][10] All molecules in the crystal lattice are situated on mirror planes, and the packing is stabilized by weak intermolecular C—H···O interactions and short Cl···N contacts.[1][9][10]

Synthesis: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[7][11] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13][14]

Causality of the Vilsmeier-Haack Approach

The choice of the Vilsmeier-Haack reaction is predicated on its reliability and the accessibility of its starting materials. The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is potent enough to attack the electron-rich pyrazolone ring. The precursor, 1,3-dimethyl-5-pyrazolone, possesses an enol-like character, providing the necessary nucleophilicity for the electrophilic substitution to occur at the C4 position.

Mechanism: The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[13][14][15]

-

Electrophilic Aromatic Substitution: The electron-rich pyrazolone attacks the Vilsmeier reagent. Subsequent loss of a proton and elimination of the chlorophosphorus byproduct yields an iminium intermediate, which is then hydrolyzed during aqueous work-up to afford the final aldehyde.[12][15]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a synthesized representation of established methods and must be performed by qualified personnel in a controlled laboratory setting.[1][5][7]

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, add N,N-Dimethylformamide (DMF, e.g., 7.5 mL).

-

Cool the flask to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, e.g., 20 mL) dropwise to the DMF while stirring. Maintain the temperature at 0°C.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.[7]

-

-

Main Reaction:

-

To the freshly prepared Vilsmeier reagent, slowly add 1,3-dimethyl-5-pyrazolone (e.g., 25 mmol) in portions.

-

After the addition, allow the mixture to warm to room temperature, then heat it to 80-90°C.[7]

-

Maintain this temperature and stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5][7]

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Carefully and slowly pour the mixture into a beaker containing crushed ice or ice-cold water (e.g., 100 mL).[7] This step hydrolyzes the intermediate and quenches the reactive reagents.

-

Neutralize the acidic solution by adjusting the pH to ~7 using a saturated sodium bicarbonate or sodium hydroxide solution.[1]

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 30 mL).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1][7]

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethyl acetate/petroleum ether) or by column chromatography on silica gel to yield the final product as a light yellow solid.[7][16]

-

Applications in Synthetic Chemistry

The true value of this compound lies in its utility as a scaffold for building diverse, high-value molecules. It serves as a crucial intermediate for a variety of agrochemicals and drug candidates.[1]

-

Synthesis of Fungicides: It is a reported precursor for pyrazole amide fungicides.[7] The aldehyde can be oxidized to a carboxylic acid, which is a key component in these bioactive molecules.

-

Synthesis of Insecticides: The compound can be used to prepare 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, an insecticide intermediate.[7]

-

Derivatization: The aldehyde group is a versatile functional handle for reactions such as condensation, oxidation, and reduction, allowing for the synthesis of Schiff bases, carboxylic acids, and alcohols. The chloro group can be displaced via nucleophilic aromatic substitution to introduce a wide range of functionalities.[3][4]

Example Application: Synthesis of a Carboxylic Acid Intermediate

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. Based on available safety data sheets, the compound presents several hazards.

Hazard Summary

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[17]

-

Irritation: Causes skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[17][18]

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust, vapor, or mist.[17] Wash hands and any exposed skin thoroughly after handling.[19] Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18] Keep away from incompatible materials such as strong oxidizing agents.[20]

Conclusion

This compound is more than a catalog chemical; it is a foundational element in the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis via the Vilsmeier-Haack reaction, its reactivity, and its handling requirements is critical for any researcher or development professional aiming to leverage its synthetic potential. The insights and protocols provided in this guide serve as a robust starting point for its safe and effective application in the laboratory.

References

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

-

Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2936. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Li, Y., et al. (2012). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o169. Retrieved from [Link]

-

Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

-

Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

-

ResearchGate. (2011). This compound. Retrieved from [Link]

-

PubMed. (2011). This compound. Retrieved from [Link]

-

MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

Sources

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 5. This compound CAS#: 27006-76-4 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde | 27006-76-4 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. name-reaction.com [name-reaction.com]

- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 16. This compound | 27006-76-4 [chemicalbook.com]

- 17. pfaltzandbauer.com [pfaltzandbauer.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold stands out as a privileged heterocyclic motif, renowned for its diverse biological activities.[1][2] Within this class of compounds, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable and versatile synthetic intermediate.[1][3] Its strategic importance lies in the trifecta of reactive sites it presents: a nucleophilic substitution-ready chlorine atom at the 5-position, an aldehyde group at the 4-position ripe for a myriad of transformations, and a robust, substituted pyrazole core.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind the synthesis, the logic of its characterization, and the strategic application of this compound in constructing more complex, high-value molecules. Every protocol described is designed as a self-validating system, ensuring that practitioners can confidently synthesize, verify, and utilize this key intermediate.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and spectral properties is the bedrock of its reliable use in synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂O | [1][4][5] |

| Molecular Weight | 158.59 g/mol | [1][4][5] |

| CAS Number | 27006-76-4 | [4][5] |

| Appearance | Light yellow or crystalline solid | [5][6] |

| Melting Point | 78-79°C | [4][5] |

| Boiling Point (Predicted) | 255.7 ± 35.0 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [5] |

Structural Confirmation: A Self-Validating Spectroscopic Approach

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step. The following spectral data are characteristic of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., CDCl₃), the spectrum is expected to be clean and simple, revealing:

-

A sharp singlet for the aldehydic proton (CHO) significantly downfield, typically in the range of δ 9.8-10.2 ppm.[7]

-

Two distinct singlets for the two methyl groups (N-CH₃ and C-CH₃) at different chemical shifts, typically in the δ 2.5-4.0 ppm region. The N-methyl group attached to the pyrazole ring will have a characteristic shift.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will corroborate the structure with signals corresponding to:

-

The aldehyde carbonyl carbon (C=O) in the highly deshielded region (δ > 180 ppm).

-

The carbons of the pyrazole ring, with the chlorinated carbon (C5) showing a characteristic shift.

-

The two methyl carbons at distinct upfield shifts.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) at m/z ≈ 158. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) provides definitive confirmation of successful chlorination.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically around 1680-1700 cm⁻¹.

Synthesis Methodology: The Vilsmeier-Haack Reaction

The most common and efficient synthesis of this compound is achieved via the Vilsmeier-Haack reaction.[8][9] This reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[10][11]

The starting material is 1,3-dimethyl-1H-pyrazol-5(4H)-one (also known as 1,3-dimethyl-5-pyrazolone). The reaction proceeds in two conceptual stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution and chlorination of the pyrazolone.

Causality Behind Experimental Choices

-

Reagents:

-

Phosphorus oxychloride (POCl₃): This acts as both a dehydrating agent and a chlorine source. It activates the dimethylformamide (DMF).

-

Dimethylformamide (DMF): This serves as the source of the formyl group (-CHO) and also as a solvent.[6]

-

1,3-dimethyl-5-pyrazolone: The electron-rich heterocyclic substrate.

-

-

Mechanism Insight:

-

Vilsmeier Reagent Formation: POCl₃ reacts with DMF to form a highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[9][10] This is the key formylating species.

-

Electrophilic Attack: The electron-rich C4 position of the pyrazolone tautomer attacks the electrophilic carbon of the Vilsmeier reagent.

-

Chlorination and Aromatization: The reaction with excess POCl₃ facilitates the substitution of the hydroxyl group at the C5 position with a chlorine atom, leading to the formation of the aromatic pyrazole ring and the final product.

-

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed, Self-Validating Experimental Protocol

This protocol is designed for a ~70% yield on a 25-30 mmol scale.

-

Reagent Preparation (0°C): In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF, ~60 mmol). Cool the flask in an ice bath to 0°C.

-

Vilsmeier Reagent Formation (0°C): Slowly add phosphorus oxychloride (POCl₃, ~90 mmol) dropwise to the cold DMF via the dropping funnel.[1] The addition is exothermic and should be controlled to maintain the temperature below 10°C. After addition, stir the resulting mixture at 0°C for 20-30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Substrate Addition (Room Temp): Remove the ice bath and allow the mixture to warm to room temperature. Slowly add 1,3-dimethyl-5-pyrazolone (~30 mmol) in portions.[1]

-

Reaction (Heating): Heat the reaction mixture to 80-100°C and maintain for 1-7 hours.[1][4][6] Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression.

-

Quenching (0°C): After the reaction is complete (as determined by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing 100-200 mL of crushed ice/ice water.[1][6] This hydrolyzes any remaining POCl₃ and precipitates the crude product.

-

Neutralization & Extraction: Adjust the pH of the aqueous mixture to ~7 using a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[1][6] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.[6] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[1][6]

-

Purification: The resulting crude solid can be purified by either recrystallization (e.g., from an ethyl acetate/petroleum ether mixture) or by column chromatography on silica gel to yield the final product as a light yellow solid.[4][12]

Applications in Drug Development and Agrochemical Synthesis

The title compound is not an end product but a high-value intermediate.[1] Its functional groups serve as handles for diversification, making it a cornerstone in synthesizing a range of bioactive molecules.

-

Precursor for Fungicides and Insecticides: It is a documented intermediate in the synthesis of agrochemicals like pyrazole amide fungicides.[6] For example, the aldehyde can be oxidized to a carboxylic acid, a key component in certain active ingredients.

-

Scaffold for Medicinal Chemistry: The pyrazole core is a well-established pharmacophore.[1] The aldehyde group is a versatile starting point for reactions such as:

-

Nucleophilic Aromatic Substitution (SₙAr): The C5-chloro group can be displaced by various nucleophiles (e.g., phenols, amines, thiols), allowing for the introduction of a wide array of substituents to modulate biological activity and physicochemical properties.[12]

Illustrative Reaction Scheme

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is more than a mere chemical entry in a catalog; it is a strategic tool for chemical innovation. Its straightforward and high-yielding synthesis via the Vilsmeier-Haack reaction, combined with its orthogonal reactive sites, provides chemists with a reliable and versatile platform for the rapid generation of molecular diversity. The protocols and insights provided in this guide are intended to empower researchers to confidently produce and creatively utilize this key building block in their pursuit of novel pharmaceuticals and agrochemicals.

References

-

Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2936. Available at: [Link]

-

ResearchGate. (2011). This compound. Retrieved from [Link]

-

Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

-

Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

-

Li, G., et al. (2012). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. Available at: [Link]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Science. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

Sources

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 27006-76-4 [smolecule.com]

- 4. This compound CAS#: 27006-76-4 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde physical properties

An In-Depth Technical Guide to the Physical Properties of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyrazole derivative of significant interest to the fields of medicinal chemistry and agrochemical synthesis. Its trifunctional nature—possessing a reactive aldehyde, a halogenated site for cross-coupling, and a stable heterocyclic core—renders it a valuable intermediate for the construction of more complex molecular architectures.[1] Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3][4]

This compound is commonly synthesized via the Vilsmeier-Haack reaction, an electrophilic aromatic substitution method that formylates electron-rich heterocyclic systems.[5][6] In a typical procedure, a suitable pyrazolone precursor, such as 1,3-dimethyl-1H-pyrazol-5(4H)-one, is treated with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][7] The resulting chloroiminium ion acts as the electrophile, leading to the formation of the aldehyde after aqueous workup.[1][8] Understanding the physical properties of this intermediate is paramount for its purification, handling, and subsequent use in multi-step synthetic campaigns. This guide provides a comprehensive overview of these properties and the standard methodologies for their characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. These values are critical for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂O | [9][10][11] |

| Molecular Weight | 158.59 g/mol | [9][10][11] |

| CAS Number | 27006-76-4 | [12] |

| Appearance | White to light yellow crystalline solid | [12] |

| Melting Point | 78-79 °C | [12] |

| Boiling Point | 255.7 °C at 760 mmHg (Predicted) | [12] |

| Density (Calculated) | 1.511 g/cm³ (from X-ray data at 113 K) | [11] |

| Solubility | Soluble in ethyl acetate; poorly soluble in water | [1] |

Molecular Structure and Crystallography

The definitive three-dimensional structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction.[10][11] This analysis provides an authoritative foundation for understanding its chemical reactivity and intermolecular interactions.

The study reveals an orthorhombic crystal system.[10][11] All molecules in the crystal are situated on mirror planes, indicating a high degree of symmetry in the packed state. The crystal packing is stabilized by weak intermolecular C—H···O interactions and notable short Cl···N contacts measured at 3.046 Å.[9][10] Such structural details are invaluable for professionals in drug development, as they inform crystal engineering and polymorph screening efforts, which are crucial for optimizing the solid-state properties of active pharmaceutical ingredients (APIs).

Caption: Molecular structure of the title compound.

Protocols for Physical and Spectroscopic Characterization

The following sections detail validated, standard operating procedures for determining the key physical properties of a solid organic compound like this compound.

Caption: Workflow for synthesis and characterization.

Melting Point Determination

Expertise & Causality: The melting point is a fundamental and highly sensitive indicator of purity for a crystalline solid.[13] Pure compounds typically exhibit a sharp melting range (0.5–1.5 °C), whereas impurities introduce defects into the crystal lattice, disrupting intermolecular forces and causing the substance to melt at a lower temperature over a broader range (melting point depression).[13][14] This protocol ensures an accurate and reproducible measurement.

Protocol:

-

Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean watch glass. Crush the crystals into a fine powder using a spatula.

-

Capillary Loading: Invert a capillary tube (one end sealed) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.[13]

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate of 1-2 °C per minute.

-

Data Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting range is reported as T₁ – T₂.

-

Validation: Repeat the precise determination at least twice. Consistent results across measurements validate the finding. For this compound, a sharp range around 78-79 °C is expected.[12]

Qualitative Solubility Profiling

Expertise & Causality: A systematic solubility analysis provides critical insights into the functional groups present in a molecule and is essential for selecting appropriate solvents for reactions, purification, and formulation.[15] The protocol follows a logical flowchart based on acid-base chemistry. A compound's solubility is governed by the "like dissolves like" principle, where polar solvents dissolve polar solutes and nonpolar solvents dissolve nonpolar solutes.[16]

Protocol:

-

General Procedure: In a small test tube, add ~20 mg of the compound to 1 mL of the chosen solvent. Stir vigorously with a glass rod for up to 60 seconds. Observe if the solid dissolves completely.

-

Solvent Sequence:

-

Step A (Water): Test solubility in water. This compound is expected to be insoluble due to its largely nonpolar hydrocarbon-like structure, despite the presence of polar functional groups.

-

Step B (5% aq. NaOH): If insoluble in water, test in 5% NaOH. The compound lacks a strongly acidic proton (like a carboxylic acid or phenol), so it is expected to be insoluble.

-

Step C (5% aq. NaHCO₃): If insoluble in NaOH, this step is typically skipped as NaHCO₃ is a weaker base.

-

Step D (5% aq. HCl): If insoluble in NaOH, test in 5% HCl. The pyrazole nitrogen atoms are weakly basic but may not be basic enough to be protonated by dilute acid, so insolubility is expected.

-

Step E (Concentrated H₂SO₄): If insoluble in the above, test in cold, concentrated sulfuric acid. The presence of heteroatoms (N, O) with lone pairs should allow the compound to act as a Lewis base and dissolve. This indicates the presence of a "neutral" compound.

-

Organic Solvents: Test solubility in common organic solvents like ethanol, acetone, dichloromethane, and ethyl acetate. Based on synthesis workups, high solubility is expected in ethyl acetate.[1]

-

Spectroscopic Signature

Reference Data from 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole: [17]

-

¹H NMR (300 MHz, CDCl₃):

-

δ 3.84 (s, 3H, N-CH₃)

-

δ 2.22 (s, 3H, C-CH₃)

-

Expected for target compound: A singlet for the aldehyde proton (CHO) would be expected far downfield, typically in the δ 9-10 ppm region.

-

-

¹³C NMR (75.4 MHz, CDCl₃):

-

δ 150.4 (C-3)

-

δ 131.3 (C-5)

-

δ 60.8 (C-4)

-

δ 37.1 (N-CH₃)

-

δ 14.4 (C-CH₃)

-

Expected for target compound: An aldehyde carbonyl carbon (C=O) would appear significantly downfield, typically in the δ 185-200 ppm range. The C-4 signal would also be shifted.

-

-

IR (KBr, cm⁻¹):

-

2923 (C-H stretch)

-

1497, 1350 (Ring vibrations)

-

Expected for target compound: A strong, sharp carbonyl (C=O) stretching band would be prominent around 1680-1700 cm⁻¹.

-

-

Mass Spectrometry (EI, 70 eV, m/z, %):

-

256/258 (M⁺, 19/7) corresponding to the isotopic pattern of one chlorine atom.

-

Expected for target compound: A molecular ion (M⁺) peak would be observed at m/z 158, with a characteristic M+2 peak at m/z 160 approximately one-third the intensity, confirming the presence of one chlorine atom.

-

Conclusion

This compound is a crystalline solid with a well-defined melting point and a predictable solubility profile based on its molecular structure. Its physical properties are readily characterized using standard, validated laboratory techniques. The authoritative structural data from single-crystal X-ray diffraction, combined with a comparative analysis of spectroscopic data from closely related analogues, provides researchers and drug development professionals with the robust framework needed for the confident use of this versatile synthetic intermediate.

References

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Slideshare. Vilsmeier haack rxn. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Shen, Y. J., Xu, M., & Fan, C. G. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2936. [Link]

-

Unknown. Solubility test for Organic Compounds. [Link]

-

El-Adl, K., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(23), 8527. [Link]

-

Unknown. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 4(3), 939-944. [Link]

-

Unknown. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 335-340. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Al-Zaydi, K. M. (2011). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 856-865. [Link]

-

University of Calgary. Melting point determination. [Link]

-

University of Massachusetts Boston. Experiment 1 - Melting Points. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

-

Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]

-

Athabasca University. Experiment 1: Melting-point Determinations. [Link]

-

Stanovnik, B., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(3), M620. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

-

PubMed. This compound. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

National Center for Biotechnology Information. This compound. [Link]

-

ResearchGate. (2011). This compound. [Link]

-

Fisher Scientific. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde, 95%, Thermo Scientific. [Link]

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. jocpr.com [jocpr.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier haack rxn | PPTX [slideshare.net]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. athabascau.ca [athabascau.ca]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.ws [chem.ws]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, with a Focus on Melting Point Determination

Abstract

This technical guide provides a comprehensive examination of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The primary focus of this document is the compound's melting point, a critical quality attribute that serves as a robust indicator of purity and identity. We will delve into the causality behind its synthesis via the Vilsmeier-Haack reaction, establish a self-validating protocol for accurate melting point determination, and contextualize this data with other physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's characteristics.

Compound Profile and Significance

This compound is a highly functionalized heterocyclic compound. The pyrazole core, combined with a reactive aldehyde and a chloro substituent, makes it a versatile building block for constructing more complex molecular architectures.[2] Its proper identification and guaranteed purity are paramount, making the precise determination of its physical constants, such as the melting point, a non-negotiable step in its application.

| Property | Value | Source(s) |

| CAS Number | 27006-76-4 | [3][4][5][6] |

| Molecular Formula | C₆H₇ClN₂O | [3][4][5] |

| Molecular Weight | 158.59 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline powder/solid | [3][7] |

Synthesis and Purification: The Foundation of Purity

The melting point of a crystalline solid is intrinsically linked to its purity. Therefore, understanding the synthetic route and subsequent purification is crucial for interpreting melting point data. The predominant method for synthesizing this compound is the Vilsmeier-Haack reaction .[8][9][10][11]

The Vilsmeier-Haack Reaction: Mechanistic Insight

This reaction is a powerful tool for the formylation of electron-rich heterocyclic rings.[11] It proceeds by generating a Vilsmeier reagent, a chloroiminium salt, in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] This electrophilic reagent then attacks the C4 position of the pyrazole precursor, typically 1,3-dimethyl-5-pyrazolone, leading to the desired carbaldehyde after hydrolysis.[4][6]

The choice of this method is driven by its efficiency and high regioselectivity for the C4 position of the pyrazole ring. The reaction must be conducted under anhydrous conditions, as the Vilsmeier reagent and POCl₃ are highly reactive towards water.

Experimental Protocol: Synthesis

The following protocol is a synthesized representation from established literature procedures.[4][6]

Step 1: Formation of the Vilsmeier Reagent

-

In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, ~1.2 equivalents) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, ~2.0 equivalents) dropwise, maintaining the temperature below 5°C. The reaction is exothermic.

-

Stir the resulting mixture at 0°C for approximately 30 minutes to ensure complete formation of the reagent.

Step 2: Formylation Reaction

-

To the prepared Vilsmeier reagent, slowly add the pyrazole precursor, 1,3-dimethyl-5-pyrazolone (1.0 equivalent), portion-wise, ensuring the temperature remains controlled.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100°C.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes several hours.[4][6]

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker of crushed ice to quench the excess POCl₃. This step is highly exothermic and must be done with caution in a fume hood.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4][6]

-

Purify the crude solid via column chromatography or recrystallization from a suitable solvent system to obtain the final product as a crystalline solid.[4][6]

Synthesis Workflow Diagram

Melting Point Analysis: A Critical Quality Attribute

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically <2°C).[12] The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[12] Therefore, a sharp melting point within the expected range is a primary indicator of high purity.

Reported Melting Point Data

Multiple sources report a consistent melting point for this compound, confirming its identity and the reliability of the data.

| Data Source | Reported Melting Point (°C) |

| ChemicalBook | 78-79 |

| Echemi | 78-79 |

Self-Validating Protocol for Melting Point Determination

This protocol is designed to ensure accuracy and reproducibility.

Equipment: Calibrated digital melting point apparatus (e.g., Mel-Temp), capillary tubes (one end sealed), sample tamper.

Step 1: Sample Preparation

-

Ensure the crystalline sample is completely dry. Residual solvent will act as an impurity.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Jab the open end of a capillary tube into the sample pile to collect a small amount of material.[13]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube down a long, narrow glass tube to pack the sample tightly.[13][14]

-

The final packed sample height should be 2-3 mm for optimal heat transfer and clear observation.[13][15]

Step 2: Initial Rapid Determination (Optional but Recommended)

-

If the approximate melting point is unknown, place the capillary in the apparatus and heat at a fast ramp rate (e.g., 10-20°C/minute).[14]

-

Record the approximate temperature range at which melting occurs. This prevents wasting time during the precise measurement.

-

Allow the apparatus to cool significantly before proceeding.

Step 3: Accurate Determination

-

Place a fresh capillary tube with the sample into the apparatus. Never reuse a melted sample, as its crystalline structure may have changed.[13]

-

Set the starting temperature to at least 20°C below the approximate melting point found in Step 2.

-

Heat at a medium rate until the temperature is ~15°C below the expected melting point.

-

Crucial Step: Reduce the heating rate to 1-2°C per minute.[14] A slow ramp rate is essential for the thermometer reading to be in equilibrium with the actual sample temperature.

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ – T₂.

Step 4: Validation

-

Repeat the accurate determination (Step 3) with a fresh sample to ensure the result is reproducible. Consistent values confirm the accuracy of the measurement.

Melting Point Determination Workflow Diagram

Conclusion

The melting point of this compound is reliably determined to be in the range of 78-79°C .[3][4] This guide has established that the accuracy of this value is contingent upon the purity of the compound, which is achieved through a carefully executed Vilsmeier-Haack synthesis and subsequent purification. The detailed protocols provided herein offer a robust framework for both the synthesis and the physical characterization of this important chemical intermediate, ensuring that researchers and developers can proceed with confidence in the quality and identity of their material. Adherence to these methodical, self-validating procedures is fundamental to sound scientific and developmental outcomes.

References

- [No Title] (n.d.).

-

Determination of Melting Point . (n.d.). Wired Chemist. Retrieved January 12, 2026, from [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions . (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Experiment 1 - Melting Points . (n.d.). Retrieved January 12, 2026, from [Link]

-

Melting point determination . (n.d.). Retrieved January 12, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination . (2022, April 7). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION . (n.d.). Retrieved January 12, 2026, from [Link]

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc . (2025, August 21). Chemsrc. Retrieved January 12, 2026, from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reactions . (2013, July 30). Retrieved January 12, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . (n.d.). Retrieved January 12, 2026, from [Link]

-

Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles . (2025, August 7). Retrieved January 12, 2026, from [Link]

-

Vilsmeier-Haack Reaction . (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

SAFETY DATA SHEET . (2010, October 22). Thermo Fisher Scientific. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 27006-76-4 [m.chemicalbook.com]

- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 6. 27006-76-4 | CAS DataBase [m.chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. growingscience.com [growingscience.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. researchgate.net [researchgate.net]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

An In-depth Technical Guide to the Solubility of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Foreword

This technical guide is intended for researchers, scientists, and professionals in drug development who are working with 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No: 27006-76-4). The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences its bioavailability, formulation, and processability. This document provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, drawing upon data from structurally similar molecules and established principles of physical chemistry. While quantitative solubility data for this specific molecule is not extensively published, this guide offers a robust framework for its determination and application in a laboratory setting.

Introduction to this compound

This compound is a substituted pyrazole derivative with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol .[1][2] Its structure, featuring a pyrazole ring, a chloro substituent, two methyl groups, and a carbaldehyde functional group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4][5] The melting point of this crystalline solid is reported to be in the range of 78-79°C.[1][2]

The solubility of this compound is governed by the interplay of its structural features. The pyrazole ring itself can participate in hydrogen bonding, while the chloro and methyl groups contribute to its lipophilicity. The polar carbaldehyde group can act as a hydrogen bond acceptor, influencing its interaction with polar solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This rule suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure.

For this compound, the presence of both polar (carbaldehyde, nitrogen atoms in the pyrazole ring) and non-polar (chloro, methyl groups) moieties suggests that it will exhibit a nuanced solubility profile, likely showing some degree of solubility in a range of solvents with varying polarities.

Pyrazoles, as a class of compounds, can act as bioisosteres for arenes, which can enhance physicochemical properties like water solubility and lipophilicity.[7] However, many pyrazole derivatives exhibit poor solubility, which can present challenges in their development.[8][9]

Predicted Solubility Profile

Based on the solubility data of the structurally similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, we can extrapolate a likely solubility profile for this compound.[10]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | The polar nature of the carbonyl group and the pyrazole ring system would lead to strong dipole-dipole interactions with these solvents.[10] |

| Polar Protic | Ethanol, Methanol | Temperature-dependent | The ability to act as a hydrogen bond acceptor suggests moderate solubility, likely increasing with temperature, making these solvents suitable for recrystallization.[10] |

| Ketones | Acetone | Moderate | Acetone's polarity is sufficient to interact with the polar groups of the molecule, making it a viable solvent for purification and extractions.[10] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | The presence of a chlorine atom in the solute molecule suggests favorable interactions with chlorinated solvents.[10] |

| Non-polar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. |

| Aqueous | Water | Limited | The presence of lipophilic chloro and methyl groups is expected to limit its solubility in water.[11] |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Calibrated micropipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

A range of analytical grade solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, DCM, hexane, purified water)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure saturation.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials and place them in a constant temperature bath (e.g., 25°C) on a magnetic stirrer.

-

Stir the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended particles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of the compound with known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Strategies to Address Poor Solubility

Should this compound exhibit low solubility in a desired solvent system, several strategies can be employed to enhance it:

-

Co-solvency: Using a mixture of solvents can often improve solubility. For instance, a small amount of a "good" solvent like DMSO can be added to a "poor" solvent to increase the overall solvating power.[8]

-

pH Adjustment: If the compound has ionizable groups (which is less likely for this specific molecule without further modification), adjusting the pH of the solution can significantly alter its solubility.

-

Temperature Variation: As observed with similar compounds, solubility is often temperature-dependent.[11] Increasing the temperature can enhance solubility, which is the principle behind recrystallization.

-

Structural Modification: For drug development purposes, if solubility remains a significant hurdle, structural modifications such as the introduction of polar functional groups can be considered to improve aqueous solubility.[8]

The logical flow for addressing solubility challenges is depicted below:

Caption: Decision tree for addressing solubility issues.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[13][15]

-

Storage: Store in a tightly closed container in a cool, dry place.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a key parameter for its successful application in research and development. While specific quantitative data is sparse, a qualitative understanding can be derived from its chemical structure and data from analogous compounds. This guide provides a robust framework for both predicting and experimentally determining its solubility profile. By following the detailed protocols and considering the strategies for solubility enhancement, researchers can effectively manage this critical property and advance their scientific objectives.

References

- Smolecule. (2023, August 15). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

- ChemicalBook. This compound.

- Solubility of Things. Pyrazole.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- BenchChem.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Echemi. This compound.

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SlideShare. solubility experimental methods.pptx.

- ChemicalBook. (2025, July 24). This compound.

- ChemBK. Pyrazole.

- ResearchGate.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Echemi.

- NIH. (n.d.). This compound. PMC.

- Fisher Scientific.

- TCI Chemicals. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | 947-95-5.

- Pfaltz & Bauer.

- Matrix Scientific.

- Guidechem. How to Prepare this compound? - FAQ.

- Smolecule. This compound.

Sources

- 1. This compound CAS#: 27006-76-4 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Buy this compound | 27006-76-4 [smolecule.com]

- 6. chem.ws [chem.ws]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. fishersci.com [fishersci.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. echemi.com [echemi.com]

- 15. matrixscientific.com [matrixscientific.com]

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 1H NMR spectrum

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its precise molecular structure is critical for the desired reactivity and biological activity of its downstream products. Among the suite of analytical techniques for structural elucidation, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most definitive and informative method. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, grounded in first principles and supported by empirical data. We will dissect the expected spectral features, outline a robust protocol for data acquisition, and interpret the resulting spectrum to unambiguously confirm the molecule's identity.

Part 1: Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique, non-equivalent proton environments within the molecule. This compound (C₆H₇ClN₂O) possesses a simple yet distinct arrangement of protons.[1][3]

The structure contains three chemically distinct sets of protons:

-

The Aldehyde Proton (H_A): A single proton directly bonded to the carbonyl carbon of the carbaldehyde group.

-

The N1-Methyl Protons (H_B): Three equivalent protons of the methyl group attached to the nitrogen atom at position 1 of the pyrazole ring.

-

The C3-Methyl Protons (H_C): Three equivalent protons of the methyl group attached to the carbon atom at position 3 of the pyrazole ring.

The substitution at the N1 position precludes the annular tautomerism often seen in N-unsubstituted pyrazoles, ensuring a stable and single isomeric form in solution.[4][5]

Caption: Labeled proton environments in this compound.

Part 2: Spectral Prediction Based on Chemical Principles

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups or proximity to π-systems "deshield" a proton, causing it to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" it, moving its signal upfield.[6]

-

Aldehyde Proton (H_A): This proton is subject to two powerful deshielding effects: the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the C=O double bond. Consequently, aldehyde protons are characteristically found far downfield. For similar aromatic aldehydes, this signal is expected in the δ 9.5 - 10.5 ppm range.[7][8][9] A study of the closely related 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reported this signal at 9.8-10.2 ppm.[10]

-

N1-Methyl Protons (H_B): These protons are attached to a nitrogen atom, which is more electronegative than carbon, resulting in a downfield shift compared to a typical alkyl C-CH₃ group. Their position on the aromatic pyrazole ring further influences their environment. The expected chemical shift is in the δ 3.8 - 4.2 ppm range.

-

C3-Methyl Protons (H_C): These protons are attached to a carbon atom of the aromatic ring. While influenced by the ring, they are less deshielded than the N1-methyl protons. Their signal is anticipated in the δ 2.3 - 2.7 ppm region.[7] The electron-withdrawing effects of the chloro and carbaldehyde groups will tend to shift this signal to the lower end of the typical C-methyl range.

Multiplicity and Integration:

-